Chromium(III) fluoride hydrate is an inorganic compound with the chemical formula CrF·nHO, where represents the number of water molecules associated with the chromium(III) fluoride. The compound is known for its green crystalline structure in its anhydrous form and exhibits various colors depending on the hydration level, such as violet for the hexahydrate [Cr(HO)]F and green for the trihydrate [Cr(HO)]F·3HO. Chromium(III) fluoride is insoluble in common solvents but its hydrates are soluble in water, which makes them useful in various applications .
Chromium(III) fluoride hydrate can be an irritant if it comes into contact with skin or eyes []. Fluoride ions can be toxic if ingested in large quantities []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area and consult with a safety professional for specific guidelines.
Chromium(III) fluoride hydrate has been investigated as a Lewis acid catalyst in various organic reactions. Its Lewis acidity, arising from the empty 3d orbitals of chromium(III), allows it to accept electron pairs from reactants, facilitating bond formation and cleavage. Research has shown its potential in:
Chromium(III) fluoride hydrate serves as a precursor for various functional materials due to its unique properties:
While still in the early stages of exploration, chromium(III) fluoride hydrate shows promise in specific areas of biomedical research:
The synthesis of chromium(III) fluoride hydrate can be accomplished through several methods:
Studies on the interactions of chromium(III) fluoride hydrate with other substances are essential for understanding its reactivity and potential applications. For instance:
Chromium(III) fluoride hydrate shares similarities with other chromium halides and hydrates. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Chromium(II) fluoride | CrF | Lower oxidation state; different properties |
Chromium(VI) fluoride | CrF | Highly toxic; strong oxidizing agent |
Chromium(III) chloride | CrCl | Used in similar applications but less soluble |
Ammonium hexafluorochromate(III) | [NH][CrF] | Precursor for synthesis; more complex structure |
Chromium(III) fluoride hydrate's uniqueness lies in its specific hydration states and applications in textile processing and catalysis, distinguishing it from other halides that may not exhibit similar solubility or functional characteristics .
Chromium(III) fluoride forms multiple hydrates, each with distinct crystal systems and space groups. The trihydrate (CrF~3~·3H~2~O) crystallizes in a rhombohedral system with space group R-3m (No. 166), as evidenced by single-crystal X-ray diffraction studies [5]. Its unit cell parameters include a~R~ = 5.668 Å and α~R~ = 112.5°, reflecting a tightly packed arrangement of octahedral complexes.
In contrast, the pentahydrate (CrF~3~·5H~2~O) adopts an orthorhombic crystal system with space group Pbcn (No. 60) [2] [5]. Lattice parameters for this phase are a = 10.396 Å, b = 8.060 Å, and c = 7.965 Å, yielding a cell volume of 667.4 ų. This larger unit cell accommodates additional water molecules in interstitial sites.
The nonahydrate (CrF~3~·9H~2~O) has not been fully characterized crystallographically, but thermal decomposition studies suggest it transforms directly to lower hydrates without stable intermediates [6].
Table 1: Crystallographic Parameters of Chromium(III) Fluoride Hydrates
Hydrate | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | Cell Volume (ų) |
---|---|---|---|---|---|---|---|
CrF~3~·3H~2~O | Rhombohedral | R-3m | 5.668 | - | - | 112.5 | - |
CrF~3~·5H~2~O | Orthorhombic | Pbcn | 10.396 | 8.060 | 7.965 | 90 | 667.4 |
All characterized hydrates feature octahedral chromium(III) centers. In the trihydrate and pentahydrate, the Cr³⁺ ion coordinates with three fluoride ligands and three water molecules, forming [CrF~3~(H~2~O)~3~] complexes [1] [5]. This mixed-ligand configuration persists despite variations in crystalline packing.
Anhydrous CrF~3~ exhibits a bridged fluoride structure, where each Cr³⁺ is surrounded by six μ~2~-fluoride ions linking adjacent metal centers [1]. Hydration replaces bridging fluorides with terminal water ligands, disrupting extended networks. Disorder in the crystal structures prevents unambiguous determination of ligand positions, though spectroscopic data supports dynamic ligand exchange in solution [5].
Trihydrate vs. Pentahydrate:
While both hydrates contain [CrF~3~(H~2~O)~3~] units, their lattice water content differs. The pentahydrate incorporates two additional interstitial water molecules per formula unit, creating extended hydrogen-bonded networks [5]. This structural difference alters thermal stability, with the pentahydrate decomposing at lower temperatures than the trihydrate.
Nonahydrate Behavior:
Thermogravimetric analysis reveals that CrF~3~·9H~2~O dehydrates in a single step to anhydrous CrF~3~ at 205°C, bypassing intermediate hydrates [6]. This contrasts with the trihydrate, which undergoes stepwise water loss. The absence of stable intermediates suggests high kinetic barriers for partial dehydration in the nonahydrate.
Table 2: Hydrate Stability and Decomposition
Hydrate | Decomposition Pathway | Temperature Range (°C) |
---|---|---|
CrF~3~·9H~2~O | → CrF~3~ + 9H~2~O | 205 |
CrF~3~·5H~2~O | → CrF~3~·3H~2~O + 2H~2~O → CrF~3~ + 3H~2~O | 80–120, 150–180 |
Hydrogen bonding plays a critical role in stabilizing hydrate structures. In the pentahydrate, O–H···F interactions connect [CrF~3~(H~2~O)~3~] units into layers, with interstitial water molecules acting as hydrogen-bond donors and acceptors [5]. The trihydrate exhibits shorter O–H···F bonds (2.6–2.8 Å) compared to the pentahydrate (2.8–3.1 Å), correlating with its higher thermal stability.
Notably, the rhombohedral trihydrate’s hydrogen-bonding network adopts a threefold symmetric pattern, while the orthorhombic pentahydrate forms asymmetric chains. These differences arise from variations in water molecule orientation and fluoride ligand positions [5].
Computational studies using density functional theory (DFT) have predicted the relative stability of hydrate phases. Models suggest that the [CrF~3~(H~2~O)~3~] configuration minimizes lattice energy by balancing Cr–F covalency and hydrogen-bond strength [6]. Molecular dynamics simulations indicate that interstitial water in the pentahydrate reduces strain in the chromium coordination sphere compared to the trihydrate.
Recent work has focused on modeling dehydration pathways. For the nonahydrate, calculations predict a single-step dehydration mechanism with an activation energy of 69.7 kJ/mol, consistent with experimental observations [6]. These models highlight the role of water molecule mobility in determining hydrate stability sequences.